Diethyl malonate

Catalog No.
S526036
CAS No.
105-53-3
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl malonate

CAS Number

105-53-3

Product Name

Diethyl malonate

IUPAC Name

diethyl propanedioate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3

InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)OCC

Solubility

In water, 20 g/L at 20 °C
Miscible with ethanol, ether; very soluble in acetone, benzene
Soluble in chloroform
Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C
23.2 mg/mL at 37 °C
Solubility in water, g/l at 20 °C: 20 (moderate)
soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil
1 mL in 1.5 mL 60% alcohol (in ethanol)

Synonyms

diethyl malonate, diethylmalonate, malonic acid, diethyl ester, propanedioic acid, diethyl ester

Canonical SMILES

CCOC(=O)CC(=O)OCC

Description

The exact mass of the compound Diethyl malonate is 160.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.2 mg/ml at 37 °cin water, 20 g/l at 20 °cmiscible with ethanol, ether; very soluble in acetone, benzenesoluble in chloroformsoluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °c23.2 mg/ml at 37 °csolubility in water, g/l at 20 °c: 20 (moderate)soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil1 ml in 1.5 ml 60% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8864. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl malonate is an organic compound classified as a diethyl ester of malonic acid, with the chemical formula C₇H₁₂O₄. It is a colorless liquid that possesses a fruity, apple-like odor and is slightly soluble in water while being readily soluble in organic solvents such as alcohol, ether, and chloroform . This compound occurs naturally in various fruits, including grapes and strawberries, and is utilized in the fragrance industry due to its aromatic properties .

The structure of diethyl malonate features two ethoxy groups attached to a central methylene group flanked by two carbonyl (C=O) groups. The presence of these carbonyl groups significantly enhances the acidity of the hydrogen atom on the methylene group, making it more reactive in various

  • Malonic Ester Synthesis: This process involves the alkylation of diethyl malonate at the alpha position of the methylene group. A strong base deprotonates the methylene hydrogen, forming a carbanion that can react with alkyl halides to yield alkylated products. Upon heating, these products can undergo decarboxylation to form substituted acetic acids .
  • Claisen Condensation: Diethyl malonate can participate in Claisen condensation reactions, where it reacts with other esters in the presence of a strong base to form β-keto esters .
  • Hydrolysis and Decarboxylation: Under basic conditions, diethyl malonate can be hydrolyzed to yield malonic acid and ethanol. The compound also readily decarboxylates to release carbon dioxide, leading to the formation of acetic acid derivatives .
  • Bromination: The alpha position of diethyl malonate can undergo bromination, allowing for further functionalization of the molecule .

Diethyl malonate has been studied for its biological properties and potential applications in pharmacology. It acts as an intermediate in synthesizing various pharmaceutical compounds, including sedatives and anticonvulsants like barbiturates . Additionally, it has been identified in certain foods and beverages, suggesting possible roles in flavor profiles .

Several methods exist for synthesizing diethyl malonate:

  • Sodium Cyanide Method: The traditional synthesis involves reacting sodium chloroacetate with sodium cyanide to produce an intermediate nitrile, which is then treated with ethanol in the presence of an acid catalyst to yield diethyl malonate .
  • Carbonylation Method: This method employs carbon monoxide and ethanol for esterification under specific conditions, providing an alternative route for synthesis .
  • Fischer Esterification: Diethyl malonate can also be synthesized via Fischer esterification from malonic acid and ethanol .
  • Transesterification: In this method, other esters can be converted into diethyl malonate through transesterification reactions involving ethanol .

Diethyl malonate has diverse applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in synthesizing drugs such as barbiturates and other medicinal compounds .
  • Agriculture: Utilized in developing pesticide intermediates and insect pheromones .
  • Flavorings: Its fruity aroma makes it valuable in creating artificial flavorings for food products .
  • Liquid Crystals: Employed in producing liquid crystal materials used in display technologies .

Research indicates that diethyl malonate interacts with various nucleophiles due to its reactive methylene group. Studies have shown that it can form carbanions that participate in nucleophilic substitution reactions with electrophiles, facilitating complex organic syntheses . Additionally, its ability to undergo hydrolysis makes it a useful reagent for generating carboxylic acids from esters.

Diethyl malonate shares structural similarities with several other compounds, particularly other esters of dicarboxylic acids. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Malonic AcidC₃H₄O₄A simple dicarboxylic acid; precursor to diethyl malonate
Dimethyl MalonateC₆H₁₀O₄Similar structure but with methyl groups; used similarly
Diisopropyl MalonateC₉H₁₈O₄Contains isopropyl groups; exhibits different reactivity
Ethyl AcetoacetateC₆H₈O₄Another β-keto ester; used extensively in organic synthesis

Diethyl malonate is unique due to its specific reactivity profile, particularly its ability to form stable carbanions at the methylene position adjacent to two carbonyl groups. This characteristic allows for versatile synthetic applications not as readily available with similar compounds.

Diethyl malonate, with the molecular formula C₇H₁₂O₄ and molecular weight of 160.17 g/mol, exhibits a distinctive molecular geometry characterized by two ethyl ester groups attached to a central methylene carbon [1] [2]. The molecule adopts a configuration where the central methylene group (-CH₂-) is positioned between two carbonyl groups (-C=O-), creating a 1,3-dicarbonyl system that significantly influences its chemical behavior [3].

The molecular geometry of diethyl malonate features an aliphatic acyclic framework where the central carbon atom maintains sp³ hybridization [4]. The two carbonyl groups are oriented to minimize steric hindrance while maximizing electronic stabilization through resonance effects. The ethyl ester groups extend from the carbonyl carbons, creating a relatively linear arrangement that allows for optimal orbital overlap and electronic delocalization.

Resonance stabilization plays a crucial role in the chemical behavior of diethyl malonate. When deprotonated at the central methylene position, the resulting carbanion exhibits extensive resonance stabilization through delocalization across both carbonyl groups [3] [5]. This stabilization is evidenced by three distinct resonance forms where the negative charge is distributed between the central carbon and the oxygen atoms of both carbonyl groups. The resonance stabilization significantly enhances the stability of the enolate intermediate, making diethyl malonate an excellent substrate for various synthetic transformations [6] [7].

Acidity of α-Hydrogen and Carbanion Formation

The α-hydrogen atoms located on the central methylene carbon of diethyl malonate exhibit remarkable acidity with a pKa value of 13.5 [8]. This enhanced acidity, which is up to 30 orders of magnitude greater than typical alkyl hydrogen atoms, results from the electron-withdrawing effects of the two adjacent carbonyl groups [3] [5]. The presence of two carbonyl groups in the β-position relative to the methylene carbon creates a powerful inductive effect that stabilizes the conjugate base formed upon deprotonation.

The mechanism of carbanion formation involves abstraction of one of the α-hydrogen atoms by a suitable base, commonly sodium ethoxide in ethanol [6]. Since diethyl malonate is a 1,3-dicarbonyl compound, it can be readily deprotonated using sodium ethoxide as a base, with the pKa of 12.6 making this transformation thermodynamically favorable [6]. The resulting enolate anion benefits from extensive resonance stabilization, where the negative charge is delocalized across both carbonyl oxygen atoms and the central carbon atom.

The carbanion formation is fundamental to the malonic ester synthesis, where the stabilized enolate acts as a nucleophile in subsequent alkylation reactions [7] [9]. The doubly stabilized nature of the enolate makes it particularly reactive toward electrophiles while maintaining sufficient stability for synthetic manipulation. This dual stabilization through both inductive and resonance effects explains why diethyl malonate serves as such an effective synthetic intermediate in organic chemistry.

Physical Properties: Boiling Point, Density, and Solubility

PropertyValueNotes
Boiling Point199°CAt standard atmospheric pressure
Melting Point-50°C to -51°CLiquid at room temperature
Density (25°C)1.055 g/mLHigher than water
Refractive Index (20°C)1.413-1.416Typical for organic esters
Flash Point212°F (100°C)Combustible liquid
Vapor Pressure (40°C)1 mmHgLow volatility
Vapor Density5.52 (vs air)Heavier than air

Diethyl malonate exists as a colorless liquid at room temperature with a characteristic sweet ester odor [8] [10]. The compound exhibits a boiling point of 199°C, which is relatively high for a compound of its molecular weight due to intermolecular dipole-dipole interactions between the polar carbonyl groups [11] [8] [12]. The melting point ranges from -50°C to -51°C, indicating that the compound remains liquid under normal ambient conditions [11] [13] [8].

The density of diethyl malonate is 1.055 g/mL at 25°C, making it denser than water [11] [14] [8]. This relatively high density reflects the presence of multiple oxygen atoms and the compact molecular structure. The refractive index ranges from 1.413 to 1.416 at 20°C, which is consistent with the electronic properties of the ester functional groups [14] [12].

Regarding solubility characteristics, diethyl malonate exhibits limited solubility in water with a value of 2.08 g/100 mL at 20°C [8] [10]. This relatively low water solubility is attributed to the hydrophobic nature of the ethyl groups, despite the presence of polar carbonyl functionalities. However, the compound is miscible with ethanol, diethyl ether, chloroform, and benzene, demonstrating its compatibility with organic solvents [8] [10]. The dielectric constant of 7.9 at 21°C indicates moderate polarity, consistent with its solubility profile [8].

Spectroscopic Characterization

Infrared (IR) Spectral Analysis

Frequency (cm⁻¹)AssignmentIntensityNotes
1757C=O stretch (symmetric)StrongHigher frequency band
1740C=O stretch (antisymmetric)StrongLower frequency band
2800-3000C-H stretch (alkyl)Medium-StrongAliphatic region
1000-1300C-O stretchMediumEster C-O bonds

The infrared spectrum of diethyl malonate exhibits a characteristic double carbonyl stretching pattern that distinguishes it from simple esters [15] [16]. Two distinct C=O stretching bands are observed at 1757 cm⁻¹ and 1740 cm⁻¹, with the higher frequency band representing the symmetric stretch and the lower frequency band corresponding to the antisymmetric stretch [15] [16]. This splitting of the carbonyl band, with a separation of approximately 17 cm⁻¹, is attributed to vibrational coupling between the two carbonyl groups rather than rotational isomerism or enolization effects [15] [17].

The appearance of dual carbonyl bands in malonate esters has been extensively studied and confirmed to result from vibrational coupling of the carbonyl stretching frequencies [17] [16]. Temperature-dependent studies have shown that both bands persist across different temperatures, supporting the vibrational coupling mechanism rather than conformational equilibrium [17]. The intensity and position of these bands can vary slightly depending on the measurement conditions and solvent used, but the characteristic splitting pattern remains consistent.

Additional important absorption bands include the aliphatic C-H stretching region between 2800-3000 cm⁻¹, which encompasses the methylene and methyl C-H stretches of the ethyl groups and central CH₂ [18] [19]. The ester C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region, providing confirmation of the ester functional groups [18] [19]. The absence of broad O-H stretching around 3200-3600 cm⁻¹ confirms that diethyl malonate does not exist in an enolic form under normal conditions [16].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.36Singlet2HCentral CH₂
4.24Quartet4HOCH₂CH₃
1.29Triplet6HOCH₂CH₃

The ¹H NMR spectrum of diethyl malonate, typically recorded in CDCl₃, exhibits a characteristic three-signal pattern that reflects the molecular symmetry [20] [21]. The central methylene protons appear as a singlet at 3.36 ppm, integrating for two hydrogens [20]. This chemical shift is significantly downfield compared to typical alkyl methylene groups due to the deshielding effect of the two adjacent carbonyl groups. The singlet multiplicity indicates that these protons are equivalent and do not couple with neighboring protons.

The ethyl ester groups produce the classic ethyl ester pattern observed in NMR spectroscopy [22] [23]. The methylene protons of the ethyl groups (OCH₂CH₃) appear as a quartet at 4.24 ppm, integrating for four hydrogens total (two from each ethyl group) [20] [22]. This quartet results from coupling with the three equivalent protons of the adjacent methyl group, following the n+1 rule for spin-spin coupling. The downfield chemical shift reflects the deshielding effect of the adjacent oxygen atom.

The methyl protons of the ethyl groups (OCH₂CH₃) produce a triplet at 1.29 ppm, integrating for six hydrogens [20] [22]. This triplet multiplicity arises from coupling with the two protons of the adjacent methylene group. The chemical shift is typical for methyl groups attached to oxygen in ester functionalities, falling within the expected range for ethyl esters [24] [25].

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)AssignmentNotes
158.5C=OCarbonyl carbons
62.8OCH₂Ethyl methylene carbons
41.9Central CH₂Central methylene carbon
14.0CH₃Ethyl methyl carbons

The ¹³C NMR spectrum of diethyl malonate reveals four distinct carbon environments, reflecting the molecular symmetry [26] [27]. The carbonyl carbons appear at 158.5 ppm, which is characteristic for ester carbonyl groups [27]. This chemical shift is consistent with the electron-deficient nature of the carbonyl carbon in ester functionalities and confirms the presence of two equivalent ester groups.

The central methylene carbon resonates at 41.9 ppm, which is significantly downfield compared to typical alkyl methylene carbons. This deshielding effect results from the electron-withdrawing influence of the two adjacent carbonyl groups, which reduce the electron density around the central carbon. The position of this signal is diagnostic for the malonate structure and confirms the 1,3-dicarbonyl arrangement.

The ethyl groups contribute two additional signals: the methylene carbons (OCH₂) appear at 62.8 ppm, and the methyl carbons (CH₃) resonate at 14.0 ppm [27]. These chemical shifts are typical for ethyl ester groups, with the methylene carbon showing significant deshielding due to its attachment to the electronegative oxygen atom, while the methyl carbon appears in the expected aliphatic region.

Mass Spectrometric Fragmentation Patterns

m/zRelative Intensity (%)Fragment Assignment
1601.1M⁺- (molecular ion)
13333.8[M-C₂H₃]⁺
11558.8[M-OC₂H₅]⁺
8710.0[M-CO₂C₂H₅]⁺
618.3[CO₂C₂H₅]⁺
4370.0[C₂H₃O]⁺
29100.0[CHO]⁺ (base peak)

The mass spectrum of diethyl malonate exhibits a molecular ion peak at m/z 160, corresponding to the molecular weight of the compound [26] [20]. However, this molecular ion peak appears with relatively low intensity (1.1%), indicating that the molecular ion is highly unstable and readily undergoes fragmentation under electron impact conditions [26]. This instability is characteristic of compounds containing multiple ester functionalities, which provide several favorable fragmentation pathways.

The base peak appears at m/z 29, corresponding to the formyl cation [CHO]⁺ [26] [20]. This fragment represents 100% relative intensity and arises from the cleavage of the ester bonds and subsequent rearrangement processes. The prominence of this peak reflects the stability of the formyl cation and its favorable formation through multiple fragmentation pathways involving the ester groups.

Significant fragmentation patterns include the loss of ethoxy groups, evidenced by the peak at m/z 115 ([M-OC₂H₅]⁺) with 58.8% relative intensity [26]. The loss of an ethoxycarbonyl group produces the fragment at m/z 87 ([M-CO₂C₂H₅]⁺) with 10.0% intensity. Additional notable fragments include m/z 133 resulting from the loss of an ethyl radical ([M-C₂H₃]⁺) with 33.8% intensity, and m/z 43 corresponding to the acetyl cation [C₂H₃O]⁺ with 70.0% intensity [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid, Other Solid; Liquid
Colorless liquid with a sweet ester odor; [Hawley]
Liquid
COLOURLESS LIQUID.
colourless liquid with slightly fruity odou

Color/Form

Colorless liquid
Clear, colorless liquid

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

160.07355886 g/mol

Monoisotopic Mass

160.07355886 g/mol

Boiling Point

200 °C
199.00 to 200.00 °C. @ 760.00 mm Hg
199 °C

Flash Point

200 °F (93 °C) (open cup)
85 °C c.c.

Heavy Atom Count

11

Taste

Sweet and fruity taste with apple and pineapple nuances

Vapor Density

5.52 (Air = 1)
Relative vapor density (air = 1): 5.52

Density

1.0551 g/cu cm at 20 °C
Density (at 20 °C): 1.06 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.053-1.056

LogP

0.96 (LogP)
0.96
log Kow = 0.96

Odor

Sweet ester odor
Slightly aromatic, pleasant odor
Aroma of ripe fruit, peach, cut grass

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

-50 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53A58PA183

GHS Hazard Statements

Aggregated GHS information provided by 2441 companies from 13 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 147 of 2441 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 2294 of 2441 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Diethyl malonate is a clear, colorless liquid. It has a sweet odor like ripe fruit or cut grass. It has a sweet, fruity taste like apple or pineapple. It is not very soluble in water. Diethyl malonate occurs naturally in many berries and fruits. USE: Diethyl malonate is an important commercial chemical that is used to make other chemicals used in agriculture and drugs. It is used as a flavoring agent in food and as a fragrance in consumer products, such as air fresheners. EXPOSURE: Workers who use diethyl malonate may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of foods that contain diethyl malonate as a flavoring agent or through breathing in vapors or having direct skin contact with products that contain diethyl malonate as a fragrance additive. If diethyl malonate is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: No allergic skin reactions occurred in volunteers subjected to skin irritation tests. Additional data on the potential for diethyl malonate to produce toxic effects in humans were not available. However, the US EPA Safer Chemical Ingredients List program considers diethyl malonate to be of low concern for human (and environmental) effects based on experimental and model data. Moderate eye irritation was reported in laboratory animals following direct eye contact with diluted diethyl malonate. Severe burning occurred with direct eye contact with undiluted material. No toxic effects were observed in laboratory animals following repeated dietary exposure to a high dose of diethyl malonate. Data on the potential for diethyl malonate to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for diethyl malonate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.26 [mmHg]
0.19 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 36

Pictograms

Irritant

Irritant

Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.

Other CAS

105-53-3

Absorption Distribution and Excretion

A shower decontamination bench model has been used to assess quantitatively the importance of several variables (water pressure and temperature, surfactant concentration in the decontamination fluid, nozzle type, and shower time) on decontamination of nontoxic chemical warfare-agent simulants diethyl malonate and thickened diethyl malonate from pig skin in vitro. Diethyl malonate was validated as a simulant for 1,2,2-trimethylpropyl methylphosphonofluoridate (soman) by comparison of the skin penetration and decontamination of radiolabeled diethyl malonate to the radiolabeled phosphonofluoridate in shower decontamination trials of pig skin in vitro. Percutaneous penetration of diethyl malonate was significantly greater than that of the phosphonofluoridate during the 15-min period after application. However, both were less than 0.1% of the applied dose. Showering or thickener had no significant effect on the percutaneous penetration of diethyl malonate or the phosphonofluoridate. Most of the phosphonofluoridate removed by showering or scrubbing the skin was inactivated. The quantity of intact 1,2,2-trimethylpropyl methylphosphonofluoridate that penetrated through the skin was below the detection limit of the enzymatic analysis. There was no statistically significant difference between the phosphonofluoridate and diethyl malonate in efficacy of shower decontamination. The presence of thickener did not have a significant effect on decontamination efficacy.
The in vitro distribution and fate of [(14)C]diethyl malonate and [(14)C]diisopropyl fluorophosphate were evaluated on normal and heat-treated pig skin. The extent of hydrolysis from the skin surface, skin, and receptor fluid was determined. A significant skin-mediated hydrolysis (15-35% of applied dose) was observed for diethyl malonate in normal skin, but not in heat-treated skin. These results indicated that a heat labile process (e.g., enzymatic hydrolysis) was in part responsible for the degradation of diethyl malonate after topical application to normal skin. Heat treatment tripled the skin penetration of diisopropyl fluorophosphate and reduced the amount of recovered hydrolysis product, diisopropyl phosphoric acid. Enzymatic and spontaneous hydrolysis, as well as impurity, accounted for the presence of degradation product.

Metabolism Metabolites

Hydrolysis of diethyl malonate would produce ethanol and malonic acid, which is a relatively strong acid and acts as an inhibitor of enzymes, including succinic dehydrogenase.
Diethyl malonate was hydrolyzed by adipose-tisue lipase and to the monoester by alpha-chymotrypsin.

Wikipedia

Diethyl malonate
Pimecrolimus

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

By passing hydrogen chloride into cyanoacetic acid dissolved in absolute alcohol with subsequent distillation.
Carbon Monoxide Process. According to this process, dimethyl, diethyl, and diisopropyl malonates are produced by a dicobalt octacarbonyl-catalyzed reaction of chloroacetates (methyl, ethyl, or isopropyl) with carbon monoxide in the presence of the appropriate alcohol. In the case of diethyl malonate the reaction is conducted at around 100 °C and 18 bar at pH 5.7. Ethyl acetate is formed as a major byproduct. After completion of the reaction, sodium chloride and catalyst are separated. The alcohol and the low-boiling components are distilled off and the nonconverted chloroacetate recovered by distillation. The crude ethyl malonate obtained is purified by redistillation.
Reacting chloroacetic acid to cyanoacetic acid using sodium cyanide and subsequent saponification; malonic acid if finally esterified by azeotropic distillation with ethanol in benzene.

General Manufacturing Information

Miscellaneous Manufacturing
Transportation Equipment Manufacturing
All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Propanedioic acid, 1,3-diethyl ester: ACTIVE
Diethyl malonate is diethyl ester of malonic acid. Acylation of diethyl malonate using magnesium chloride and triethylamine is reported. K2CO3-catalyzed 1,4-addition reaction of diethyl malonate with various substituted 1,2-allenic ketones yields polyfunctionalized beta,gamma-unsaturated enones.

Analytic Laboratory Methods

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20 MPa etc.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Because it inhibits dehydrochlorinase activity, diethyl malonate (10-40 ppm) increased the toxicity of DDT (2 ppm) to DDT-resistant mosquitoes Culex fatinans.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Montavon et al. Three-component reaction discovery enabled by mass spectrometry of self-assembled monolayers. Nature Chemistry, doi: 10.1038/nchem.1212, published online 4 December 2011 http://www.nature.com/nchem

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